N-(3-methylphenyl)-2-propoxybenzamide
Description
N-(3-Methylphenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a propoxy substituent at the ortho position of the benzoyl ring. The synthesis likely involves coupling 3-methylphenylamine with 2-propoxybenzoyl chloride, followed by purification via column chromatography and characterization by spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR) and X-ray crystallography .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
BUUUUNOIXYBSQW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and applications are influenced by:
- Alkoxy Chain Length : The propoxy group (3 carbons) differs from shorter (methoxy) or longer (e.g., hexyloxy) chains, impacting lipophilicity and bioactivity .
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Polar groups like phosphonate (Compound 2b) improve water solubility but may reduce cell penetration, whereas the target compound’s alkoxy group balances lipophilicity and solubility .
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